molecular formula C19H19ClN2O3S B2904605 N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 898423-55-7

N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2904605
CAS No.: 898423-55-7
M. Wt: 390.88
InChI Key: ARUYCCUOOWANOB-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core structure comprising a fused 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene system. The sulfonamide group at position 7 is substituted with a 3-chloro-4-methylphenyl moiety, imparting distinct electronic and steric properties. While direct pharmacological data for this compound are unavailable in the provided sources, its structural analogs (e.g., ) are marketed as research chemicals, indicating utility in exploratory medicinal chemistry or crystallographic studies .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYCCUOOWANOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of acetic acid as a solvent has been reported to be effective in the synthesis of similar compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

N-benzyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide ()

  • Substituents : Dual aromatic groups (N-benzyl and N-phenyl).
  • Molecular Formula : C₂₅H₂₄N₂O₃S.
  • Molecular Weight : 432.53 g/mol.
  • Key Differences: The target compound replaces the N-benzyl and N-phenyl groups with a single 3-chloro-4-methylphenyl substituent.
  • Applications : Listed as a research chemical, suggesting use in structure-activity relationship (SAR) studies or crystallography (e.g., via SHELX software for structural refinement, as in ) .

Beta-Lactam Antibiotics ()

Examples include:

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ().
  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ().

Structural Comparison :

  • Core Architecture : Beta-lactam antibiotics feature bicyclic systems (e.g., cephems or penams), whereas the target compound has a tricyclic scaffold.
  • Functional Groups : Beta-lactams contain a reactive four-membered lactam ring critical for antibacterial activity, while the target compound’s sulfonamide group may confer different mechanistic roles (e.g., enzyme inhibition).
  • Applications : Beta-lactams are clinically validated antibiotics, whereas the target sulfonamide derivative lacks documented therapeutic use but shares research-oriented applications .

Comparative Data Table

Parameter Target Compound N-Benzyl-N-Phenyl Analog () Beta-Lactam Antibiotics ()
Core Structure Tricyclic azatricyclo system Tricyclic azatricyclo system Bicyclic (cephem/penam)
Key Functional Group Sulfonamide Sulfonamide Beta-lactam
Substituents 3-Chloro-4-methylphenyl N-Benzyl, N-Phenyl Varied (e.g., thiadiazolyl, tetrazolyl)
Molecular Weight (g/mol) ~375.5 (estimated) 432.53 300–450 (varies by derivative)
Primary Use Research chemical Research chemical Therapeutic antibiotics
Structural Methodology Likely SHELX refinement SHELX refinement Pharmacopeial standards

Research Implications and Limitations

  • Target Compound: The absence of explicit pharmacological data necessitates further studies to elucidate its biological targets.
  • Beta-Lactams : The contrast in core architecture highlights divergent evolutionary paths in drug design—beta-lactams for targeted antibacterial activity vs. sulfonamides for exploratory SAR.

Q & A

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

The synthesis involves multi-step protocols, including cyclization, sulfonamide coupling, and functional group modifications. Key steps include:

  • Ring-closing reactions to form the tricyclic core under controlled temperature (60–80°C) and inert atmosphere .
  • Sulfonamide coupling using coupling agents like EDC/HOBt in anhydrous DMF, requiring strict moisture control .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity . Optimization focuses on solvent selection (e.g., THF vs. DCM for solubility), reaction time (monitored by TLC/HPLC), and catalyst loading (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., chloro-methylphenyl group at C3) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize synthesis under flow chemistry conditions?

DoE identifies critical variables (e.g., residence time, temperature, reagent ratios) for continuous-flow synthesis:

  • Central Composite Design optimizes yield by testing 3–5 factors (e.g., flow rate, pressure) .
  • Statistical modeling (e.g., ANOVA) resolves interactions between parameters, reducing trial runs by 40% .
  • In-line analytics (e.g., FTIR) enable real-time monitoring for rapid process adjustments .

Q. What in silico strategies elucidate the compound’s mechanism of action against enzymatic targets?

  • Molecular Docking : AutoDock Vina predicts binding modes to kinases or proteases, prioritizing residues (e.g., catalytic lysine) for mutagenesis studies .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key hydrogen bonds .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency (IC₅₀) .

Q. How do structural modifications to the tricyclic core influence bioavailability and metabolic stability?

  • Bioisosteric Replacement : Replacing the sulfonamide with a carboxylate improves solubility (logP reduction by 0.5 units) but reduces target affinity .
  • Metabolic Soft Spots : CYP450 assays identify vulnerable sites (e.g., methyl groups on the phenyl ring) for deuterium substitution, extending half-life (t₁/₂ ↑ 2.5×) .
  • Prodrug Strategies : Acetylation of the sulfonamide nitrogen enhances permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

Q. What experimental approaches reconcile discrepancies in reported IC₅₀ values across biological assays?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to rule off-target effects .
  • Standardized Conditions : Control pH (7.4 ± 0.1), ionic strength, and ATP levels (1 mM) in kinase assays to minimize variability .
  • Structural Confirmation : Re-analyze batch purity via LC-MS; impurities >2% can skew IC₅₀ by 10–100× .

Q. How does the sulfonamide group participate in nucleophilic substitution under varying pH conditions?

  • Acidic Conditions (pH < 3) : Protonation of the sulfonamide nitrogen reduces nucleophilicity, favoring SN1 mechanisms with polar solvents (e.g., H₂O/EtOH) .
  • Basic Conditions (pH > 10) : Deprotonation enhances reactivity in SN2 displacements (e.g., with alkyl halides in DMF) .
  • Kinetic Studies : Stopped-flow UV-Vis monitors reaction rates (kobs) to determine pH-dependent activation energy .

Q. What are best practices for ensuring reproducibility in scaled-up synthesis while maintaining enantiomeric purity?

  • Chiral Chromatography : Use Chiralpak AD-H columns (heptane/ethanol) to resolve enantiomers (ee > 99%) .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) for selective crystallization .
  • Process Analytical Technology (PAT) : Implement Raman spectroscopy for real-time enantiomeric excess (ee) monitoring .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepOptimal ConditionsYield (%)Purity (%)Reference
Tricyclic Core Formation70°C, N₂, THF, 12 h6590
Sulfonamide CouplingEDC/HOBt, DMF, RT, 24 h7895
Final PurificationSilica gel (EtOAc/Hexane 3:7)8599

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC₅₀, nM)Solubility (mg/mL)Metabolic Stability (t₁/₂, min)Reference
Parent CompoundKinase X: 12 ± 20.1545
Deuterated Methyl DerivativeKinase X: 15 ± 30.18112
Carboxylate AnalogKinase X: 220 ± 401.260

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